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Compound of Interest

Compound Name:
3-[(5-Chloro-2-

thienyl)methyl]azetidine

CAS No.: 937612-25-4

Cat. No.: B121569

Get Quote

Target Class:

Nicotinic Acetylcholine Receptor (nAChR) Agonists Primary Application: Non-Opioid Analgesia
& Cognitive Enhancement

Executive Summary & Pharmacophore Rationale
The development of chlorothienyl azetidine analogs represents a strategic bioisosteric

evolution from the foundational chloropyridinyl scaffolds (e.g., Epibatidine and ABT-

594/Tebanicline). With the urgent clinical need for non-opioid analgesics, targeting the

nAChR subtype offers a pathway to modulate nociceptive transmission in the dorsal horn of the
spinal cord without the respiratory depression associated with

-opioid receptors.

The core pharmacophore relies on a cationic center (azetidine nitrogen) linked to a
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-electron-deficient heteroaryl ring (chlorothiophene). This guide details the SAR governing this
interaction, specifically analyzing how the thiophene-for-pyridine replacement alters binding
affinity (

), metabolic stability, and intrinsic efficacy.

Structure-Activity Relationship (SAR) Analysis
The SAR of this class is defined by three critical vectors: the azetidine ring constraints, the

linker geometry, and the electronic properties of the heteroaryl tail.

The Cationic Center: Azetidine vs. Pyrrolidine
The 4-membered azetidine ring is not merely a spacer; it imposes a distinct conformational

rigidity compared to the 5-membered pyrrolidine found in nicotine.

Basicity (

): The azetidine nitrogen typically exhibits a

of ~9.0–9.5. This ensures that at physiological pH, the molecule is protonated, facilitating a
critical cation-

interaction with Trp149 in the

subunit of the nAChR.

Steric Bulk: The smaller ring volume of azetidine allows for tighter packing within the agonist

binding pocket compared to larger homologs.

The Linker: Ether vs. Methylene
In the ABT-594 series, an ether linkage (

) connects the azetidine to the heterocycle.

Hydrogen Bonding: The ether oxygen acts as a weak hydrogen bond acceptor.

Conformation: The C-O-C bond angle (~111°) positions the heteroaryl ring in a specific

vector relative to the cationic center, mimicking the inter-pharmacophore distance of

acetylcholine (~5.9 Å).
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The Heterocycle: Chlorothiophene vs. Chloropyridine
Replacing the pyridine ring (ABT-594) with a thiophene ring (chlorothienyl analogs) introduces

significant physicochemical changes:

Lipophilicity: Thiophene is more lipophilic than pyridine. This increases the LogP, potentially

enhancing blood-brain barrier (BBB) penetration but increasing the risk of non-specific

protein binding.

Electronic Effects: The chlorine atom at position 5 of the thiophene ring is non-negotiable. It

creates a hydrophobic anchor and potentially a "sigma-hole" interaction with the receptor

backbone. Removal of the chlorine results in a >100-fold loss of affinity.

SAR Logic Map (Visualization)
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Figure 1: Pharmacophore dissection of chlorothienyl azetidine analogs highlighting key

interactions and risks.

Synthetic Methodology
The synthesis of chlorothienyl azetidine analogs requires a convergent approach, typically

coupling a protected azetidinyl alcohol with a halogenated thiophene.
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Key Synthetic Pathway
Starting Material:

-Boc-azetidine-2-carboxylic acid.

Reduction: Reduction of the acid to the alcohol using Borane-THF (

) or Lithium Aluminum Hydride (

).

Coupling (Nucleophilic Aromatic Substitution -

):

Reagents: Sodium Hydride (

) in DMF or DMSO.

Electrophile: 2-chloro-5-fluorothiophene (or 2,5-dichlorothiophene if reactivity permits).

Mechanism:[1] The alkoxide generated from the azetidinyl methanol attacks the fluorinated

position of the thiophene.

Deprotection: Removal of the Boc group using Trifluoroacetic acid (TFA) in Dichloromethane

(DCM).

Synthetic Workflow Diagram
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Figure 2: Convergent synthetic pathway for the production of chlorothienyl azetidine ethers.

Experimental Protocols
To validate the SAR, two primary assays are required: Binding Affinity (

) and Functional Efficacy (

).
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Radioligand Binding Assay ( Determination)
This assay measures the ability of the analog to displace a known high-affinity ligand (

-Epibatidine) from the

receptor.

Source Tissue: Rat brain cortical membranes or HEK293 cells stably expressing human

.

Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM

, 1 mM

.

Protocol:

Incubate membranes (50-100

protein) with

-Epibatidine (0.5 nM) and varying concentrations of the test analog (

to

M).

Non-specific binding: Determine in the presence of 300

(-)nicotine.

Incubate for 2 hours at 4°C (to minimize receptor desensitization/degradation).

Terminate by rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine.

Measure radioactivity via liquid scintillation counting.

Functional Calcium Flux Assay (FLIPR)
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Binding does not equal activation. This assay confirms agonism vs. antagonism.

Cell Line: HEK293 cells stably expressing human

nAChR.[2]

Dye: Calcium 5 or Fluo-4 AM.

Protocol:

Plate cells in 96-well black-walled plates (50,000 cells/well) 24h prior.

Load cells with Calcium-sensitive dye for 1 hour at 37°C.

Baseline: Measure fluorescence for 10 seconds.

Injection: Add test compound.

Read: Monitor fluorescence increase (calcium influx) for 120 seconds.

Normalization: Express data as % of response to

Epibatidine (

).

Comparative Data Summary
The following table summarizes the typical SAR trends observed when comparing the standard

Chloropyridinyl scaffold (ABT-594) against Chlorothienyl analogs.
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Property
Chloropyridinyl
(ABT-594)

Chlorothienyl
Analog

SAR Insight

Binding (

)
~0.05 nM ~0.1 - 0.5 nM

Thiophene maintains

high affinity but is

slightly less potent

due to electronic

differences in the

-system.

LogP ~0.5 ~1.2

Thienyl analogs are

more lipophilic,

potentially increasing

brain tissue

distribution volume.

Efficacy (

)
Full Agonist Partial/Full Agonist

Subtle steric changes

in the binding pocket

can reduce intrinsic

efficacy (

).

Metabolic Risk N-Oxidation S-Oxidation

Thiophene sulfur is

prone to oxidation;

bioactivation to

reactive intermediates

is a toxicity risk.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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